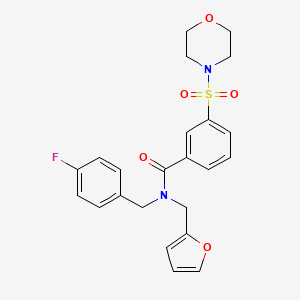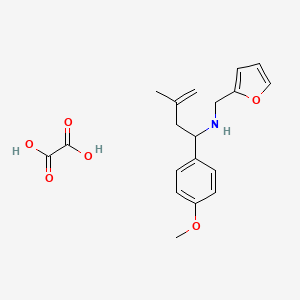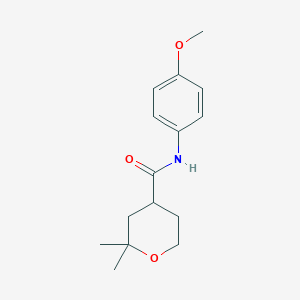
N-(4-fluorobenzyl)-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves strategic modifications to the benzamide structure to enhance specific activities. For instance, the synthesis of related benzamides showed that introducing chloro, fluoro, and trifluoromethyl groups to the benzyl part of the parent compounds enhanced their activity, as seen in the synthesis of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl] methyl] benzamide, which exhibited potent gastrokinetic activity (S. Kato et al., 1991). This suggests a similar synthetic route might be applicable for N-(4-fluorobenzyl)-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide, focusing on selective functionalization and coupling reactions.
Molecular Structure Analysis
The molecular structure of related compounds, such as N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfonyl)‐2‐nitrobenzamide, reveals a complex network of intra- and intermolecular hydrogen bonding, contributing to the stability and reactivity of these molecules (Huai‐Lin Pang et al., 2006). This structural information can be critical in understanding the behavior of N-(4-fluorobenzyl)-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide in various environments.
Chemical Reactions and Properties
Chemical reactions involving benzamides often leverage the reactivity of the amide functional group. The synthesis and reactions of benzamides, such as the creation of sulfonamide and carbamate derivatives, highlight the versatility of these compounds in forming a range of bioactive molecules with potential antimicrobial activities (M. A. Patharia et al., 2020). Such chemical transformations are pertinent for further functionalizing N-(4-fluorobenzyl)-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide for specific applications.
Physical Properties Analysis
The physical properties of benzamides, such as solubility, melting points, and crystal structures, are influenced by their molecular configurations. Studies on similar compounds, like the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, show how molecular conformation affects these properties, which in turn influences their biological activity and solubility (P. A. Suchetan et al., 2016). Analyzing the physical properties of N-(4-fluorobenzyl)-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide would require detailed crystallographic studies.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity towards nucleophiles, electrophiles, and radicals, are central to their application in synthesis and medicinal chemistry. For example, fluorinated benzamides have been explored for their neuroleptic properties, indicating the impact of fluorination on the chemical behavior of these compounds (J. Mukherjee, 1991). Such insights could guide the exploration of N-(4-fluorobenzyl)-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide's reactivity and potential applications.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
A study by Supuran, Maresca, Gregáň, and Remko (2013) discusses the synthesis and evaluation of aromatic sulfonamide inhibitors, including compounds structurally related to N-(4-fluorobenzyl)-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide, for their inhibitory activity against carbonic anhydrase isoenzymes hCA I, II, IV, and XII. These inhibitors showed nanomolar inhibitory concentrations, highlighting their potential as therapeutic agents for conditions where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).
Gastrokinetic Activity
Kato et al. (1991) explored the synthesis and structure-activity relationships of benzamides, including compounds with the same core structure, as gastrokinetic agents. These compounds demonstrated significant effects on gastric emptying in rat models, comparing favorably with established treatments like cisapride and metoclopramide. This study indicates the potential of such benzamides in treating gastrointestinal motility disorders (Kato et al., 1991).
Antimicrobial Activity
Janakiramudu et al. (2017) synthesized a series of sulfonamides and carbamates based on the 3-fluoro-4-morpholinoaniline structure, showing good yields and potent antimicrobial activity. These compounds, including structural analogs of N-(4-fluorobenzyl)-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide, demonstrated promising activity against bacterial strains and fungi, highlighting their potential as new antimicrobial agents (Janakiramudu et al., 2017).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S/c24-20-8-6-18(7-9-20)16-25(17-21-4-2-12-31-21)23(27)19-3-1-5-22(15-19)32(28,29)26-10-13-30-14-11-26/h1-9,12,15H,10-11,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHHRNUNYSGLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)N(CC3=CC=C(C=C3)F)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]-2-furamide](/img/structure/B4066068.png)

![methyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4066091.png)


![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4066107.png)
![4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B4066109.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4066113.png)
![4-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]thiomorpholine](/img/structure/B4066128.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B4066133.png)
![N-(3-methylphenyl)-3-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4066144.png)
![2-{4-[4-nitro-3-(2-pyridinylthio)phenyl]-1-piperazinyl}ethanol](/img/structure/B4066155.png)

![1-({[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4066169.png)